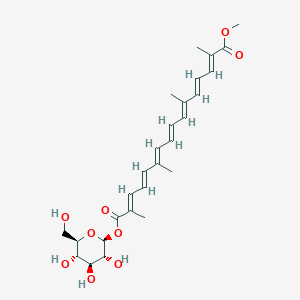
Crocin-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crocin-4: is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit. It is one of the four glycosylated derivatives of crocetin, a carotenoid compound. This compound is known for its vibrant color and bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
Crocin-4 can be synthesized through microbial pathways. By genetically modifying Escherichia coli strains, researchers have established a complete microbial pathway for synthesizing crocetin and its glycosylated derivatives, including this compound. This process involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods
Industrial production of this compound typically involves extraction from crocin-producing plants like saffron. The process requires a significant amount of plant material, with approximately 110,000 to 170,000 flowers needed per kilogram of dry saffron. Environmental factors such as light irradiation and temperature during drying and extraction also influence the yield .
化学反应分析
Types of Reactions
Crocin-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactive properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound include crocetin and its other glycosylated derivatives. These products retain the bioactive properties of this compound and are used in various applications .
科学研究应用
Crocin-4 has a wide range of scientific research applications:
Chemistry: this compound is used as a natural dye and a model compound for studying carotenoid chemistry.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in protecting cells from oxidative stress and inflammation.
Medicine: this compound has shown potential in treating neurodegenerative diseases, cancer, and metabolic disorders.
作用机制
Crocin-4 exerts its effects through various molecular targets and pathways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, and protects cells from reactive oxygen species damage. Additionally, this compound stimulates apoptosis in cancer cells and modulates signaling pathways such as the mammalian target of rapamycin (mTOR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
相似化合物的比较
Crocin-4 is compared with other glycosylated derivatives of crocetin, such as crocin-1, crocin-2, and crocin-3. While all these compounds share similar core structures, this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity. Crocetin, the aglycone of crocin, is another related compound that exhibits similar bioactive properties but differs in its molecular structure and solubility .
Similar Compounds
- Crocin-1
- Crocin-2
- Crocin-3
- Crocetin
These compounds, like this compound, are derived from crocetin and exhibit various bioactive properties, making them valuable in scientific research and industrial applications .
属性
CAS 编号 |
55750-86-2 |
|---|---|
分子式 |
C27H36O9 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
1-O-methyl 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C27H36O9/c1-17(12-8-14-19(3)25(32)34-5)10-6-7-11-18(2)13-9-15-20(4)26(33)36-27-24(31)23(30)22(29)21(16-28)35-27/h6-15,21-24,27-31H,16H2,1-5H3/b7-6+,12-8+,13-9+,17-10+,18-11+,19-14+,20-15+/t21-,22-,23+,24-,27+/m1/s1 |
InChI 键 |
ATQIQIBBBWQWOT-OMNKTTJZSA-N |
手性 SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)OC |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


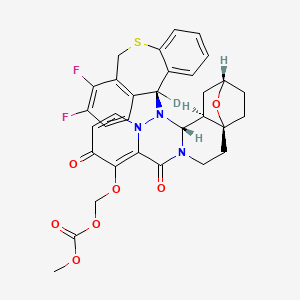

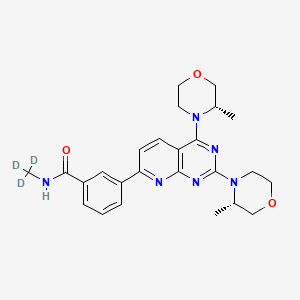
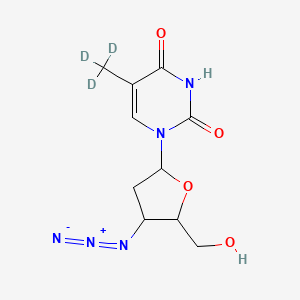
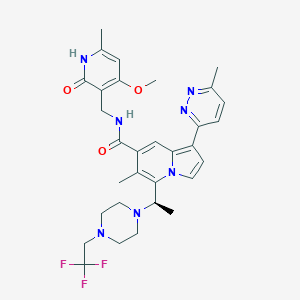
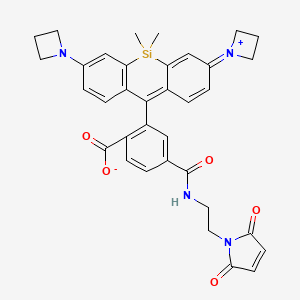
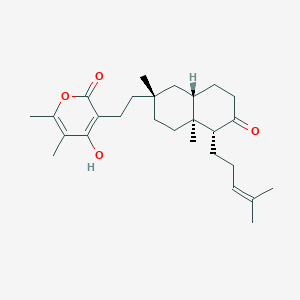
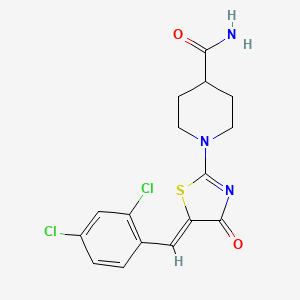
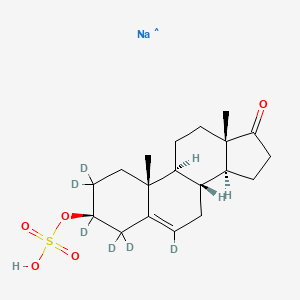
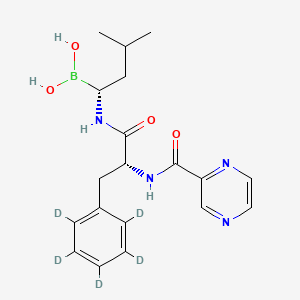
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
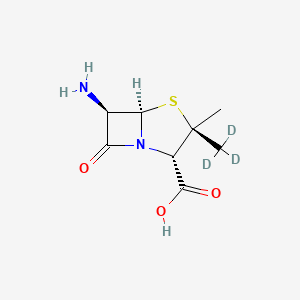
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
